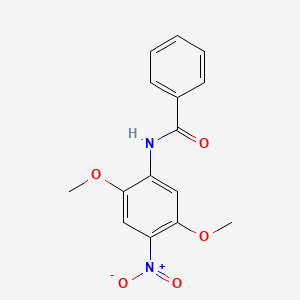
2',5'-Dimethoxy-4'-nitrobenzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethoxy-4’-nitrobenzanilide typically involves the nitration of 2’,5’-dimethoxybenzanilide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 4’ position . The reaction is usually monitored by thin-layer chromatography (TLC) to ensure the completion of nitration.
Industrial Production Methods
Industrial production of 2’,5’-Dimethoxy-4’-nitrobenzanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2’,5’-Dimethoxy-4’-nitrobenzanilide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 2’,5’-Dimethoxy-4’-aminobenzanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2’,5’-Dimethoxy-4’-nitrobenzanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2’,5’-Dimethoxy-4’-nitrobenzanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’,5’-Dimethoxy-4’-aminobenzanilide
- 2’,5’-Dimethoxy-4’-chlorobenzanilide
- 2’,5’-Dimethoxy-4’-methylbenzanilide
Uniqueness
2’,5’-Dimethoxy-4’-nitrobenzanilide is unique due to the presence of both methoxy and nitro groups on the benzanilide structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
92-20-6 |
|---|---|
Formule moléculaire |
C15H14N2O5 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
N-(2,5-dimethoxy-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O5/c1-21-13-9-12(17(19)20)14(22-2)8-11(13)16-15(18)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,18) |
Clé InChI |
JCKZOGUHQXHGTO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate](/img/structure/B14760896.png)




![[1,4]Benzothiazino[2,3-b]phenothiazine](/img/structure/B14760924.png)
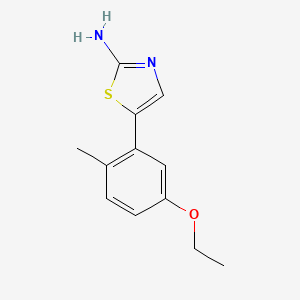
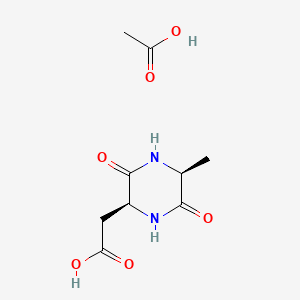
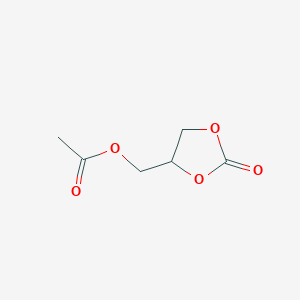
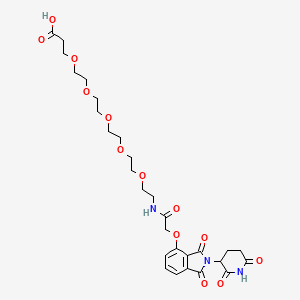
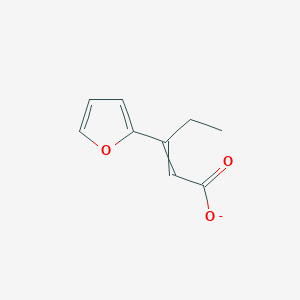
![tert-butyl 2-oxo-1-phenyl-1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B14760954.png)


